molecular formula C8H20N2O6S4 B1678617 Firibastat CAS No. 648927-86-0

Firibastat

Cat. No.: B1678617
CAS No.: 648927-86-0
M. Wt: 368.5 g/mol
InChI Key: HJPXZXVKLGEMGP-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Global Burden of Hypertension and Unmet Therapeutic Needs

Hypertension affects an estimated 1.28 billion adults worldwide. springermedizin.de Despite the availability of various antihypertensive drug classes, including ACE inhibitors, angiotensin II receptor blockers (ARBs), beta-blockers, calcium channel blockers, and diuretics, a significant proportion of patients fail to achieve optimal blood pressure control. patsnap.com This includes individuals with resistant hypertension, defined as blood pressure that remains uncontrolled despite treatment with optimal doses of three or more antihypertensive drugs, including a diuretic. researchgate.netheart.org The prevalence of hypertension is increasing globally, partly due to factors such as urbanization, aging populations, and rising rates of obesity and diabetes. pimr.org.inresearchgate.netsummitmd.com This growing prevalence and the challenge of controlling blood pressure in many individuals underscore the substantial unmet need in hypertension management. researchgate.netresearchgate.net For instance, in South Africa, a study revealed that 91.1% of the hypertensive population had an unmet need for care, with significant proportions being unscreened, undiagnosed, diagnosed but untreated, or treated but uncontrolled. bmj.com

Evolving Understanding of the Brain Renin-Angiotensin System (RAS) in Blood Pressure Regulation

The renin-angiotensin system (RAS) is a critical hormonal pathway involved in regulating blood pressure and fluid balance. verywellhealth.comnih.gov While the systemic RAS is well-established as a therapeutic target, research over several decades has provided strong evidence for the existence of an intrinsic brain RAS and its significant involvement in the central control of cardiovascular functions. ahajournals.orgfrontiersin.orgphysiology.org Hyperactivity of the brain RAS has been implicated in the development and maintenance of hypertension in various experimental animal models. researchgate.netahajournals.orgpnas.org

Within the brain RAS, angiotensin II (Ang II) is converted to angiotensin III (Ang III) by the enzyme aminopeptidase (B13392206) A (APA). pimr.org.inahajournals.orgnih.gov Growing evidence suggests that Ang III, rather than Ang II, may be a major effector peptide of the brain RAS in the central control of blood pressure and vasopressin release. ahajournals.orglvhn.orgnih.govresearchgate.net Studies have shown that Ang III, when administered centrally, can increase blood pressure, stimulate vasopressin release, and decrease baroreceptor reflex function. ahajournals.org The brain RAS influences blood pressure by affecting sympathetic tone, vasopressin release, and baroreflex sensitivity. nih.gov Blocking the brain RAS has been associated with beneficial outcomes in hypertension. ahajournals.org

Emergence of Firibastat as a Novel First-in-Class Brain Aminopeptidase A (APA) Inhibitor

Given the crucial role of brain APA in generating Ang III and its subsequent effects on blood pressure, targeting this enzyme has emerged as a potential therapeutic strategy for hypertension. ahajournals.orgnih.govresearchgate.net this compound, also known by research codes RB150 or QGC001, is a novel, orally active compound developed as a first-in-class inhibitor of brain APA. patsnap.compimr.org.incenmed.comwikipedia.org

This compound functions as a prodrug. pimr.org.inlvhn.org After oral administration, it is absorbed and can cross the blood-brain barrier. researchgate.netpnas.orglvhn.org Once in the brain, this compound is converted by brain reductases into its active metabolite, EC33. nih.govlvhn.orgahajournals.org EC33 then selectively and specifically inhibits the activity of brain APA. lvhn.orgcenmed.comahajournals.org By inhibiting brain APA, this compound blocks the conversion of Ang II to Ang III within the brain. patsnap.comnih.govahajournals.org This reduction in brain Ang III levels is proposed to decrease blood pressure through a triple mechanism involving a decrease in vasopressin release, a decrease in sympathetic tone, and a stimulation of the baroreflex. researchgate.netahajournals.org Preclinical studies in hypertensive animal models, such as spontaneously hypertensive rats (SHRs) and DOCA-salt rats, have demonstrated that this compound can normalize brain APA activity and reduce blood pressure. researchgate.netpnas.orgahajournals.org These findings support the concept that targeting brain APA with inhibitors like this compound represents a novel approach to managing hypertension, particularly in conditions where brain RAS hyperactivity is implicated. pimr.org.inahajournals.orgpnas.org

While early phase clinical trials showed promising results in reducing blood pressure in diverse hypertensive populations, including those who may be less responsive to systemic RAS blockers lvhn.orgahajournals.org, a Phase III trial (FRESH) did not demonstrate a significant reduction in unattended office systolic blood pressure in patients with difficult-to-treat and resistant hypertension. heart.org However, the research into this compound has significantly contributed to the understanding of the brain RAS and the potential therapeutic implications of targeting brain APA.

Summary of this compound Mechanism of Action

StepProcessKey Enzyme/PeptideOutcome of Inhibition
1This compound enters the brain--
2This compound converted to active metabolite EC33Brain ReductasesFormation of active inhibitor
3EC33 inhibits brain APAAminopeptidase A (APA)Blocked conversion of Ang II to Ang III
4Reduced brain Ang III levelsAngiotensin III (Ang III)Decreased blood pressure

Note: This table is intended to be interactive in a suitable rendering environment.

Preclinical Findings (Illustrative Example based on search results - specific numerical data may vary across studies)

Animal ModelThis compound DoseEffect on Brain APA ActivityEffect on Blood PressureReference
DOCA-salt rats15 mg/kg (i.v.)Decreased pnas.orgReduced for several hours pnas.org pnas.org
Spontaneously Hypertensive Rats (SHRs)Oral administrationInhibited researchgate.netNormalized researchgate.net researchgate.net

Note: This table is intended to be interactive in a suitable rendering environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

IUPAC Name

(3S)-3-amino-4-[[(2S)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPXZXVKLGEMGP-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS(=O)(=O)O)[C@@H](CSSC[C@H](CCS(=O)(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648927-86-0
Record name Firibastat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648927860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QGC-001
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13107
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name aminobutane sulfonate disulfure
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FIRIBASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/638KY4573I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Firibastat

Role of Brain Aminopeptidase (B13392206) A (APA) in Angiotensin Metabolism

Brain aminopeptidase A (APA), a membrane-bound zinc metalloprotease, plays a crucial role in the brain RAS. mdpi.compimr.org.inijsart.comahajournals.orgnih.gov It is involved in the metabolism of angiotensin peptides within the central nervous system. pimr.org.inijsart.comahajournals.orgnih.gov

Enzymatic Conversion of Angiotensin II to Angiotensin III

A primary function of brain APA is the enzymatic conversion of angiotensin II (Ang II) to angiotensin III (Ang III). mdpi.compimr.org.inijsart.comahajournals.orgnih.govresearchgate.netresearchgate.netnih.govcolab.ws This conversion occurs through the hydrolysis of the N-terminal aspartate residue from Ang II. pimr.org.inijsart.comresearchgate.netnih.gov While Ang II is a key peptide in the systemic RAS, studies suggest that in the brain, Ang III is a major effector peptide responsible for stimulatory blood pressure control. pimr.org.inijsart.comebi.ac.ukresearchgate.netahajournals.orgnih.gov

Contribution of Angiotensin III to Central Cardiovascular Control

Brain Ang III exerts a tonic stimulatory control over blood pressure in hypertensive animals. pimr.org.inresearchgate.netahajournals.orgnih.govresearchgate.netebi.ac.ukresearchgate.netahajournals.orgportlandpress.comportlandpress.com It contributes to central cardiovascular control through several proposed mechanisms. mdpi.compimr.org.inijsart.comresearchgate.netnih.govnih.gov These include increasing the release of arginine-vasopressin (AVP), activating sympathetic nerves, and inhibiting the baroreflex. mdpi.comijsart.comresearchgate.netahajournals.orgnih.govresearchgate.net

Firibastat's Mode of Action: Selective Inhibition of Brain APA

This compound acts as a selective inhibitor of brain APA, thereby blocking the formation of Ang III within the brain. mdpi.comijsart.comresearchgate.netahajournals.orgresearchgate.netnih.govportlandpress.comnih.govpnas.org

Prodrug Activation and Active Metabolite (EC33) Formation within the Brain

This compound is an orally active prodrug of the potent and selective APA inhibitor, EC33. mdpi.comijsart.comresearchgate.netahajournals.orgresearchgate.netahajournals.orgportlandpress.comnih.govpnas.org EC33 itself does not readily cross the blood-brain barrier (BBB) when administered systemically. ijsart.comahajournals.orgportlandpress.compnas.orgmedchemexpress.com To overcome this, this compound was designed as a prodrug, often referred to as RB150, consisting of two EC33 molecules linked by a disulfide bridge. mdpi.comijsart.comahajournals.orgportlandpress.compnas.org After oral administration, this compound crosses the gastrointestinal, liver, and blood-brain barriers. mdpi.comijsart.comahajournals.org Once inside the brain, the disulfide bridge is cleaved by brain reductases, releasing two active molecules of EC33. mdpi.comijsart.comahajournals.orgresearchgate.netportlandpress.compnas.org

Binding and Inhibition Kinetics of EC33 with Aminopeptidase A

The active metabolite, EC33, binds to the active site of aminopeptidase A, inhibiting its enzymatic activity. mdpi.comijsart.com EC33 is a selective and specific inhibitor of APA. ijsart.comahajournals.orgmedchemexpress.com Studies investigating the interaction of EC33 with APA have utilized techniques such as molecular docking and site-directed mutagenesis to understand the binding characteristics. plos.org Research suggests that a specific amino acid residue in the S1 subsite of APA, Arg-878 (in mouse APA), plays a key role in the enzyme's substrate specificity for N-terminal acidic amino acid residues, such as those found in Ang II. plos.org The electronegative sulfonate group of EC33 interacts with the guanidinium (B1211019) moiety of this arginine residue, contributing to its binding and inhibitory effect. plos.org The inhibitory potency of EC33 on APA has been reported with an IC50 value. researchgate.net

InhibitorTarget EnzymeIC50 Value (in vitro)Reference
EC33Brain Aminopeptidase A12 µg (in mice) researchgate.net

Downstream Central Neurohumoral Modulations

By inhibiting brain APA and reducing brain Ang III formation, this compound leads to downstream modulations of central neurohumoral pathways involved in blood pressure regulation. researchgate.netahajournals.orgresearchgate.net These modulations contribute to the observed antihypertensive effects. The mechanisms include a decrease in vasopressin release into the bloodstream, a reduction in sympathetic tone, and a stimulation of the baroreflex. researchgate.netahajournals.orgresearchgate.net Decreased vasopressin release can lead to increased diuresis and reduced extracellular volume. researchgate.netresearchgate.net The reduction in sympathetic tone results in decreased vascular resistance. researchgate.netresearchgate.net Improvement in baroreflex function enhances the body's ability to regulate blood pressure. researchgate.netahajournals.orgresearchgate.net Additionally, research suggests that blocking brain Ang III formation by this compound may lead to an increase in brain ACE2 activity, subsequently increasing the levels of angiotensin-(1-7) and activating the Mas receptor. portlandpress.comportlandpress.com This activation of the ACE2/Ang-(1-7)/Mas receptor axis, considered a counter-regulatory pathway to the classical RAS, may also contribute to the antihypertensive effect. portlandpress.comportlandpress.comresearchgate.netnih.gov

Restoration of Baroreflex Sensitivity

Baroreflex sensitivity is often impaired in hypertensive states, further contributing to blood pressure dysregulation. Brain Ang III has been shown to inhibit the baroreflex in the nucleus of the tractus solitarius. ahajournals.orgpimr.org.innih.gov this compound's inhibition of brain Ang III formation helps to improve or restore baroreflex function. ahajournals.orgahajournals.orgpimr.org.inimrpress.com This restoration of baroreflex sensitivity allows for better regulation of heart rate and vascular tone in response to changes in blood pressure. ahajournals.orgpimr.org.in Studies in hypertensive animals have demonstrated that this compound improves baroreflex function. ahajournals.orgahajournals.orgpimr.org.in

Influence on Arginine-Vasopressin Release

Ang III also stimulates the release of arginine-vasopressin (AVP) from the posterior pituitary. mdpi.compatsnap.comlvhn.orgahajournals.orgpimr.org.inimrpress.comnih.govportlandpress.comnih.govresearchgate.net AVP increases effective circulating volume by inhibiting diuresis and also has pressor effects. lvhn.org By reducing brain Ang III levels, this compound decreases the release of AVP. patsnap.comlvhn.orgahajournals.orgpimr.org.inportlandpress.comnih.govresearchgate.net This leads to increased diuresis and reduced extracellular volume, which contributes to the blood pressure lowering effect. ahajournals.orgpimr.org.in Preclinical studies have shown a suppression in AVP release following this compound administration. pimr.org.in

Investigation of Compensatory Angiotensin II Metabolic Pathways (e.g., ACE2 Activation)

Blocking the conversion of Ang II to Ang III by inhibiting APA could potentially lead to an accumulation of Ang II. However, studies suggest that this compound treatment does not induce Ang II accumulation. portlandpress.comnih.govresearchgate.netresearchgate.net This has led to the investigation of alternative metabolic pathways for Ang II in the brain following APA inhibition. Research indicates that brain angiotensin-converting enzyme 2 (ACE2) activity may be activated following brain APA inhibition by this compound. portlandpress.comnih.govresearchgate.netresearchgate.net ACE2 converts Ang II into angiotensin 1-7 (Ang 1-7). imrpress.comportlandpress.comnih.govresearchgate.netresearchgate.netnih.gov Ang 1-7 is a beneficial peptide that acts on the Mas receptor (MasR) and is associated with antihypertensive, vasodilatory, anti-inflammatory, and anti-fibrotic effects. imrpress.comportlandpress.comnih.govresearchgate.netresearchgate.netnih.gov

Studies in DOCA-salt hypertensive rats have shown that intracerebroventricular administration of this compound inhibits brain APA activity and increases brain ACE2 activity. portlandpress.comnih.govresearchgate.netresearchgate.net The antihypertensive effect and the decrease in AVP release induced by this compound were reduced when ACE2 was inhibited or the MasR was blocked, suggesting that the activation of the ACE2/Ang 1-7/MasR axis contributes to this compound's effects. portlandpress.comnih.govresearchgate.netresearchgate.net This indicates that this compound may not only reduce the deleterious effects of the APA/Ang III pathway but also promote the beneficial effects of the ACE2/Ang 1-7/MasR axis in the brain RAS. portlandpress.comnih.govresearchgate.netresearchgate.net

Data Tables

While specific raw data tables from research studies were not directly extractable in a format suitable for interactive display from the search results, the findings can be summarized qualitatively and quantitatively where available.

MechanismEffect of Brain Ang IIIEffect of this compound (via APA Inhibition)Supporting Evidence
Sympathetic Nervous System ActivityIncreasedAttenuatedPreclinical studies in hypertensive animals. ahajournals.orgahajournals.orgpimr.org.in
Baroreflex SensitivityInhibitedImproved/RestoredPreclinical studies in hypertensive animals. ahajournals.orgahajournals.orgpimr.org.in
Arginine-Vasopressin (AVP) ReleaseIncreasedDecreasedPreclinical studies. pimr.org.in
Brain ACE2 Activity (Ang II to Ang 1-7 pathway)Not directly stimulatedIncreasedStudies in DOCA-salt hypertensive rats. portlandpress.comnih.govresearchgate.netresearchgate.net

Detailed Research Findings

Preclinical studies in hypertensive rat models, such as spontaneously hypertensive rats (SHRs) and deoxycorticosterone acetate (B1210297) (DOCA)-salt rats, have been instrumental in elucidating this compound's mechanisms. ahajournals.orgpimr.org.in In these models, this compound has been shown to normalize brain APA activity and reduce blood pressure. ahajournals.orgpimr.org.in The blood pressure decrease observed with this compound in hypertensive rats begins approximately 2 hours after administration, peaks between 5 and 9 hours, and can persist for up to 15 hours. lvhn.orgpimr.org.in This effect is associated with a reduction in APA activity and a suppression of AVP release. pimr.org.in

Studies investigating the influence on compensatory pathways have demonstrated that intracerebroventricular administration of this compound in DOCA-salt rats led to both inhibition of brain APA activity and an increase in brain ACE2 activity. portlandpress.comnih.govresearchgate.netresearchgate.net This suggests a potential shift in Ang II metabolism towards the formation of the protective peptide Ang 1-7. portlandpress.comnih.govresearchgate.netresearchgate.net Further experiments where ACE2 was inhibited or the Mas receptor was blocked showed a reduction in the blood pressure and AVP release lowering effects of this compound, supporting the contribution of the ACE2/Ang 1-7/MasR axis to its mechanism of action. portlandpress.comnih.govresearchgate.netresearchgate.net

Preclinical Investigations of Firibastat S Therapeutic Potential

Efficacy in Experimental Models of Hypertension

Firibastat has been evaluated in widely used animal models of hypertension to assess its blood pressure-lowering effects. researchgate.netpimr.org.innih.govnih.gov

Studies in Spontaneously Hypertensive Rats (SHR)

The spontaneously hypertensive rat (SHR) is a well-established animal model used to study primary hypertension and cardiovascular disease. wikipedia.org Studies in conscious SHR have shown that oral administration of this compound inhibits brain APA activity and dose-dependently reduces blood pressure without affecting systemic RAS activity. nih.govresearchgate.netimrpress.com This suggests a central mechanism for its antihypertensive effects in this model. nih.govresearchgate.net

Evaluation in Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Rat Models

The deoxycorticosterone acetate (DOCA)-salt hypertensive rat model is characterized by salt-sensitivity and low plasma renin levels, often exhibiting resistance to systemic RAS blockers. mdpi.comahajournals.org this compound has been evaluated in this model. Acute oral administration of this compound (30 mg/kg) significantly reduced blood pressure in conscious DOCA-salt rats, whereas administration of enalapril (B1671234) (10 mg/kg) or hydrochlorothiazide (B1673439) (10 mg/kg) alone did not induce a significant change. mdpi.comresearchgate.net Chronic administration of a combination therapy including this compound, enalapril, and hydrochlorothiazide resulted in a significantly greater decrease in blood pressure compared to bitherapy with enalapril and hydrochlorothiazide. mdpi.comresearchgate.netquantum-genomics.com This combination also reduced plasma arginine-vasopressin levels by 62% relative to bitherapy, suggesting a superior diuretic effect of the triple combination in this salt-dependent model. researchgate.netquantum-genomics.com

Analysis of Dose-Dependent Antihypertensive Effects

Studies in hypertensive rats, including SHR and DOCA-salt models, have demonstrated a dose-dependent decrease in mean arterial blood pressure following oral administration of this compound. researchgate.netimrpress.comcenmed.com For instance, in conscious SHR, oral this compound treatment dose-dependently reduced blood pressure with an ED50 of 30 mg/kg, with effects lasting for several hours. researchgate.netimrpress.com The blood pressure reduction was observed to begin 2 hours after administration, reaching a maximal reduction between 5 and 9 hours (up to 49 ± 10 mm Hg with 15 mg/kg dose), and gradually declining thereafter. pimr.org.in

Here is a summary of dose-dependent effects observed in preclinical studies:

Animal ModelAdministration RouteDose (mg/kg)Observed Effect on BPDuration of EffectSource
SHROralDose-dependentDose-dependent reductionSeveral hours researchgate.netimrpress.com
DOCA-Salt RatOral30Significant reductionNot specified mdpi.comresearchgate.net
Hypertensive RatsOral0.1-30Dose-dependent decreaseSeveral hours cenmed.com
SHROral15Maximal reduction ~49 mmHg5-9 hours pimr.org.in

Impact on Cardiac and Vascular Remodeling in Cardiovascular Disease Models

Preclinical studies have also investigated this compound's effects on cardiac and vascular remodeling, key processes in the progression of cardiovascular disease. pimr.org.innih.gov

Prevention of Cardiac Dysfunction and Fibrosis Post-Myocardial Infarction

Experimental models of heart failure post-myocardial infarction (MI) in rats and mice have been used to assess this compound's impact. nih.govresearchgate.net Oral administration of this compound in mice for four weeks post-MI improved cardiac function and attenuated both cardiac hypertrophy and fibrosis. pimr.org.inquantum-genomics.com These effects were observed to be at least as effective as enalapril, a clinically approved ACE inhibitor, in preventing fibrosis and improving cardiac dysfunction in models of chronic heart failure and after acute MI. pimr.org.inquantum-genomics.com Studies in rats post-MI also showed that this compound was as effective as losartan, an AT1 receptor antagonist, in inhibiting cardiac dysfunction. quantum-genomics.com

Modulation of Left Ventricular Dilation and Function in Heart Failure

Overactivity of the brain RAS has been implicated in left ventricular dilation and cardiac dysfunction. pimr.org.in Preclinical data suggest that central RAS blockade by this compound can improve left ventricular ejection fraction (LVEF) after myocardial infarction. researchgate.netnih.gov Experimental studies in MI models of male Wistar rats showed that this compound was as effective as Losartan in inhibiting cardiac dysfunction. pimr.org.in this compound treatment (150 mg/kg/day oral) was as effective as enalapril treatment (1 mg/kg/day) for improving cardiac function without affecting systolic blood pressure in these models. pimr.org.in

Here is a summary of findings on cardiac remodeling:

Animal ModelConditionTreatment DurationObserved EffectsComparator (if any)Source
MicePost-MI4 weeksImproved cardiac function, attenuated hypertrophy and fibrosisEnalapril pimr.org.inquantum-genomics.com
RatsPost-MINot specifiedInhibited cardiac dysfunctionLosartan pimr.org.inquantum-genomics.com
Male Wistar RatsPost-MINot specifiedImproved cardiac functionEnalapril pimr.org.in
Various (rats/mice)Post-MI Heart FailureOral administrationSubstantially attenuated development of post-MI aftermaths of cardiac dysfunctionNot specified nih.govresearchgate.net

Assessment of Central Versus Systemic Renin-Angiotensin System Effects

This compound functions as a prodrug that crosses the blood-brain barrier and is subsequently cleaved into two active molecules of EC33 within the brain. researchgate.netnih.gov EC33 acts as a selective inhibitor of brain APA, preventing the conversion of angiotensin II to angiotensin III. ijsart.comresearchgate.netnih.gov Angiotensin III is considered a key effector peptide of the brain RAS, contributing to central stimulatory regulation of blood pressure. ijsart.comnih.govresearchgate.net By blocking the formation of brain angiotensin III, this compound aims to normalize brain RAS hyperactivity. mdpi.comresearchgate.net

Preclinical studies in hypertensive animal models, such as spontaneously hypertensive rats (SHR) and deoxycorticosterone acetate (DOCA)-salt hypertensive rats, have demonstrated that this compound is effective at reducing blood pressure. ijsart.comnih.govpimr.org.inmdpi.com This antihypertensive effect is attributed to its central action. Intracerebroventricular injections of EC33, the active metabolite, have been shown to reduce blood pressure in these models, indicating a central antihypertensive action. pimr.org.in

Studies have indicated that this compound does not significantly impact systemic RAS biochemical parameters or vital-related hemodynamic parameters in preclinical settings. nih.gov This suggests a selective action on the brain RAS, distinguishing it from conventional systemic RAS inhibitors. The antihypertensive effects of this compound in experimental models are linked to several mechanisms mediated by its central action, including a reduction in vasopressin release, leading to increased diuresis and natriuresis, a decrease in sympathetic tone, and an improvement in baroreflex activity. pimr.org.inmdpi.com

In contrast to its effects in hypertensive models, studies in normotensive Wistar Kyoto (WKY) rats and Beagle dogs showed no effect on blood pressure, suggesting that this compound may not be a hypotensive agent in normotensive states. pimr.org.in

Comparative Preclinical Studies with Conventional Antihypertensive Agents (e.g., Enalapril, Losartan)

Preclinical studies have compared the effects of this compound with conventional antihypertensive agents like Enalapril (an ACE inhibitor) and Losartan (an angiotensin II receptor blocker) in various models, particularly in the context of hypertension and cardiac dysfunction. pimr.org.inresearchgate.net

In experimental models of myocardial infarction (MI) in mice and rats, this compound treatment has shown comparable effectiveness to Losartan in inhibiting cardiac dysfunction. pimr.org.inresearchgate.net One study in male Wistar rats post-MI indicated that oral this compound at a dose of 150 mg/kg/day was as effective as Losartan at 50 mg/kg oral twice daily in inhibiting cardiac dysfunction. pimr.org.inresearchgate.net

Furthermore, this compound treatment (150 mg/kg/day) was found to be as effective as Enalapril treatment (1 mg/kg/day) for improving cardiac function in mice post-MI, notably without affecting systolic blood pressure. pimr.org.in In another study involving DOCA-salt hypertensive rats, acute oral administration of this compound (30 mg/kg) significantly reduced blood pressure, whereas acute administration of Enalapril (10 mg/kg) or hydrochlorothiazide (10 mg/kg) alone did not induce a significant blood pressure change. researchgate.netnih.gov

Combination therapy studies in DOCA-salt rats have also been conducted. The blood pressure decrease induced by acute and chronic triple therapy (this compound + Enalapril + Hydrochlorothiazide) was significantly greater than that observed with dual therapy (Enalapril + Hydrochlorothiazide). researchgate.netnih.gov Chronic administration of the triple combination also led to a significant reduction in plasma arginine-vasopressin levels compared to dual therapy. researchgate.netnih.gov

While some studies suggest comparable efficacy in certain cardiac endpoints, a comparative study of Losartan and Enalapril in left ventricular remodeling after acute MI in Japanese patients suggested that neither was superior to the other, although Enalapril appeared to suppress ventricular remodeling more effectively than Losartan in terms of the change in left ventricular ejection fraction from the acute phase to 6 months. researchgate.net However, this study was considered underpowered. researchgate.net

Preclinical data also indicates potential synergistic effects when this compound is administered concomitantly with systemic RAS inhibitors. For instance, concomitant administration of oral this compound (100 mg/kg) with Enalapril (1 mg/kg) in SHR rats resulted in a significant decrease in blood pressure, suggesting a synergistic effect from inhibiting both brain and systemic RAS. pimr.org.in

The following table summarizes some preclinical findings comparing this compound with Enalapril and Losartan:

Study ModelComparison AgentsKey FindingsSource
MI in Male Wistar RatsThis compound vs. LosartanThis compound (150 mg/kg/day oral) as effective as Losartan (50 mg/kg oral twice daily) in inhibiting cardiac dysfunction. pimr.org.inresearchgate.net
MI in MiceThis compound vs. EnalaprilThis compound (150 mg/kg/day) as effective as Enalapril (1 mg/kg/day) in improving cardiac function, without affecting systolic BP. pimr.org.in
DOCA-salt Hypertensive RatsThis compound aloneAcute administration (30 mg/kg) significantly reduced BP. researchgate.netnih.gov
DOCA-salt Hypertensive RatsEnalapril aloneAcute administration (10 mg/kg) showed no significant BP change. researchgate.netnih.gov
DOCA-salt Hypertensive RatsThis compound + Enalapril + HCTZSignificantly greater BP decrease compared to Enalapril + HCTZ. Reduced plasma arginine-vasopressin levels compared to dual therapy. researchgate.netnih.gov
SHR RatsThis compound + EnalaprilConcomitant administration showed a significant, potentially synergistic, BP decrease. pimr.org.in
MI in Japanese Patients (Clinical, mentioned for comparison context)Losartan vs. EnalaprilNeither consistently superior in LV remodeling; Enalapril potentially more effective in LVEF change, but study underpowered. researchgate.net

These preclinical investigations highlight this compound's distinct mechanism of action targeting the brain RAS and provide evidence for its potential efficacy, both as a monotherapy and in combination with existing systemic RAS inhibitors, in managing hypertension and related cardiovascular conditions in experimental models.

Pharmacokinetic and Pharmacodynamic Profiling of Firibastat

Absorption and Brain Penetration Characteristics

Following oral administration, firibastat is rapidly absorbed from the gastrointestinal tract in humans, with a median time to maximum plasma concentration (tmax) of 1.5 hours, ranging from 0.75 to 3 hours. pimr.org.in this compound is designed as a prodrug to facilitate its passage across the blood-brain barrier (BBB). mdpi.comresearchgate.net Due to its disulfide bridge structure, this compound is able to cross the BBB, whereas its active metabolite, EC33, cannot readily do so. mdpi.comresearchgate.net Studies in spontaneously hypertensive rats have shown that orally administered this compound inhibits brain APA activity and reduces blood pressure without affecting systemic RAS activity. mdpi.com The bioavailability of this compound has been reported to be lower in rats (<1%) compared to dogs (30%). pimr.org.in

The median AUC last and Cmax of this compound after a single 1000 mg dose in humans were reported as 206.2 ng/mL and 55 ng/mL, respectively, suggesting low oral bioavailability. pimr.org.in However, the primary site of action for this compound is the brain, and plasma concentration is considered a reflection of the fraction of the administered drug. pimr.org.in

Biotransformation Pathways and Active Metabolite Formation

This compound is a prodrug composed of two molecules of EC33 linked by a disulfide bond. pimr.org.inresearchgate.net Upon entering the brain, this compound is cleaved by brain reductases, releasing two active molecules of EC33. ahajournals.orgmdpi.comresearchgate.net EC33, also known as (3S)-3-amino-4-sulfanyl-butane-1-sulfonic acid, is the active moiety that inhibits brain APA activity. imrpress.compimr.org.in This inhibition blocks the formation of brain Ang III from Ang II. ahajournals.orgmdpi.comresearchgate.net

This compound is partially converted to its active metabolite EC33 by reductases present in the gastrointestinal tract. pimr.org.in The metabolism of drugs typically involves biotransformation processes, often categorized into Phase I and Phase II reactions, primarily occurring in the liver, although other tissues, including the brain, can also contribute. nih.govyoutube.com While the majority of biotransformations result in inactive metabolites, some metabolites possess pharmacological activity. nih.gov In the case of this compound, the conversion to EC33 is essential for its therapeutic effect within the brain.

Systemic Pharmacodynamic Effects on Circulating Hormones and Enzymes

This compound's primary mechanism of action is centered on inhibiting brain APA. mdpi.comimrpress.com As such, its effects on systemic circulating hormones and enzymes, particularly those related to the systemic RAS, have been investigated.

Plasma Renin Activity and Aldosterone (B195564) Levels

Clinical studies have examined the impact of this compound on systemic RAS parameters, including plasma renin activity and aldosterone levels. In a pilot pharmacodynamic study in patients with hypertension, this compound did not influence plasma renin, aldosterone, apelin, and copeptin concentrations after 4 weeks of treatment. nih.gov Similarly, an 8-week treatment with this compound did not alter the plasma levels of systemic RAAS (renin and aldosterone), AVP release (copeptin and apelin), and cortisol. nih.gov Urine hormone levels were also unaffected. nih.gov

While one study noted a tendency for plasma renin activity to increase with higher doses of another drug (baxdrostat), the changes in aldosterone excretion and plasma renin observed were less significant compared to another trial, suggesting potential differences in adherence or drug effects. oup.com However, the consistent finding across multiple studies with this compound is the absence of a significant impact on systemic renin and aldosterone levels. nih.govnih.gov

Absence of Significant Influence on Systemic RAS Parameters

Consistent with its brain-targeted mechanism, this compound has shown no significant influence on systemic RAS activity in various studies. In healthy volunteers, single oral doses of this compound up to 2000 mg and twice-daily doses up to 750 mg had no effect on systemic RAS activity. ahajournals.org Oral administration of the prodrug in conscious spontaneously hypertensive rats inhibited brain APA activity and reduced blood pressure without influencing systemic RAS activity. mdpi.com Similar observations were made in hypertensive deoxycorticosterone acetate (B1210297) (DOCA)-salt rats. mdpi.com

This compound treatment did not substantially alter systemic RAS parameters, including plasma renin concentration and plasma/urine aldosterone levels, in normotensive participants receiving single oral doses up to 1250 mg. nih.govthieme-connect.com The lack of significant effects on systemic RAS differentiates this compound from drugs that directly target peripheral components of this system, such as ACE inhibitors or angiotensin II receptor blockers. mdpi.com

Metabolic Stability and Potential for Drug-Drug Interactions (e.g., Cytochrome P450 Enzymes)

Information regarding the specific metabolic stability of this compound and its potential for drug-drug interactions mediated by cytochrome P450 (CYP) enzymes is available from preclinical and early clinical studies.

An in vitro study performed before Phase 1 trials tested the effect of this compound and its active metabolite EC33 on human recombinant cytochrome P450 enzymes. This study showed that none of the human recombinant CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, were significantly inhibited by either this compound (RB150) or EC33 at a concentration of 10 µmol/L in fluorimetric substrate assays. mdpi.com Based on this experiment, it was suggested that strong inducers of these specific human recombinant cytochrome P450 enzymes would not interact with this compound. mdpi.com

Cytochrome P450 enzymes are a superfamily of enzymes primarily located in the liver, playing a major role in the metabolism of a large number of endogenous and exogenous compounds, including drugs. wikipedia.org Changes in CYP enzyme activity, either through induction or inhibition, can significantly affect the metabolism and clearance of drugs, leading to potential drug-drug interactions. wikipedia.orgnih.gov While this compound did not show significant inhibition of common CYP isoforms in the in vitro study, further comprehensive drug interaction studies are typically conducted during clinical development to fully assess the potential for interactions with co-administered medications.

The median half-life (t1/2) of this compound ranges from 1 to 2 hours. pimr.org.in The drug does not have primary renal excretion and is not reported to be metabolized by liver enzymes. pimr.org.in The renal clearance is less than 2% (65.6 L/hr) after a single 1000 mg dose. pimr.org.in

Table: Plasma Pharmacokinetic Parameters for this compound and EC33

ParameterThis compound (1000 mg single dose)EC33 (from 1000 mg single dose this compound)
Median tmax (h)1.5 (range 0.75–3) pimr.org.inNot specified in provided text
Median t1/2 (h)1-2 pimr.org.inNot specified in provided text
AUC last (ng/mL)206.2 pimr.org.inNot specified in provided text
Cmax (ng/mL)55 pimr.org.inNot specified in provided text
Renal Clearance (% of dose)<2% (65.6 L/hr) pimr.org.inNot specified in provided text

Table: In Vitro Inhibition of Human Recombinant CYP Enzymes by this compound and EC33

CYP EnzymeThis compound (RB150) Inhibition (at 10 µmol/L)EC33 Inhibition (at 10 µmol/L)
CYP1A2Not significantly inhibited mdpi.comNot significantly inhibited mdpi.com
CYP2C9Not significantly inhibited mdpi.comNot significantly inhibited mdpi.com
CYP2C19Not significantly inhibited mdpi.comNot significantly inhibited mdpi.com
CYP2D6Not significantly inhibited mdpi.comNot significantly inhibited mdpi.com
CYP3A4Not significantly inhibited mdpi.comNot significantly inhibited mdpi.com

Clinical Development and Efficacy of Firibastat

Phase I and II Clinical Trial Programs

Early clinical development of firibastat included Phase I and Phase II trials to assess its safety, tolerability, pharmacokinetics, and initial efficacy in healthy volunteers and patients with hypertension. nih.govnih.govmdpi.comahajournals.orgpimr.org.inresearchgate.net

Safety and Tolerability Assessments in Healthy Volunteers and Hypertensive Patients

Phase I studies in healthy volunteers indicated that single oral doses of this compound up to 2000 mg and twice-daily doses up to 750 mg were well-tolerated. ahajournals.orgahajournals.org These studies reported no effects on blood pressure, heart rate, or systemic RAS activity in normotensive individuals. ahajournals.orgahajournals.org

Proof-of-Concept Studies in Essential Hypertension

A pilot Phase IIa multicenter, randomized, double-blind, placebo-controlled, and crossover trial evaluated this compound in 34 patients with essential hypertension. nih.govresearchgate.netinserm.fr After a 4-week treatment period, this compound tended to decrease daytime ambulatory systolic blood pressure (SBP) by 2.7 mmHg compared to placebo (P = 0.157) and office SBP by 4.7 mmHg compared to placebo (P = 0.151). nih.govresearchgate.netinserm.frthieme-connect.com Although these differences were not statistically significant in this small study, the results provided initial efficacy elements and supported the design of larger trials. nih.govresearchgate.netinserm.fr The study also observed that the blood pressure decrease with this compound was more marked in participants with higher baseline daytime ambulatory SBP, suggesting an antihypertensive rather than hypotensive effect. pimr.org.ininserm.fr

Pharmacodynamic Biomarker Evaluation

Pharmacodynamic studies are crucial in clinical trials to assess target engagement and the biological response to a drug. 360biolabs.comappliedclinicaltrialsonline.comtaylorfrancis.com In the pilot Phase IIa study, this compound did not influence 24-hour ambulatory heart rate or affect plasma levels of renin, aldosterone (B195564), apelin, and copeptin concentrations over the 4-week treatment period. nih.govresearchgate.netthieme-connect.com This suggested that this compound's effects were primarily mediated through the brain RAS, without significantly impacting the systemic RAS parameters. nih.govmdpi.comresearchgate.netthieme-connect.com

Efficacy in Resistant and Difficult-to-Treat Hypertension

Given its mechanism of action targeting the brain RAS, this compound was investigated for its potential efficacy in patients with resistant and difficult-to-treat hypertension, populations where conventional therapies may be less effective. nih.govnih.govoup.comheart.orgahajournals.orgpimr.org.inahajournals.org

Blood Pressure Reduction in High-Risk Populations (e.g., Obese, Specific Ethnic Groups)

A Phase IIb multicenter, open-label study (NEW-HOPE trial) enrolled 256 overweight or obese hypertensive patients, including a significant proportion of individuals of Black and Hispanic ethnic origins, populations often less responsive to standard antihypertensive monotherapies. nih.govahajournals.orgpimr.org.inahajournals.orgnih.govahajournals.orgahajournals.orgfiercebiotech.comlvhn.org After 8 weeks of treatment, this compound significantly lowered systolic automated office blood pressure (AOBP) by 9.5 mmHg (P < 0.0001) and diastolic AOBP by 4.2 mmHg (P < 0.0001). nih.govahajournals.orgnih.govahajournals.orgahajournals.orgfiercebiotech.com

The efficacy of this compound in lowering blood pressure was observed across various subgroups in this study. ahajournals.orgnih.govahajournals.orgahajournals.orgfiercebiotech.com Specifically, in obese patients, systolic AOBP decreased by 10.2 mmHg (P < 0.0001), and in Black patients, it decreased by 10.5 mmHg (P < 0.0001). ahajournals.orgnih.govahajournals.orgahajournals.org These reductions were notable in populations where achieving blood pressure control can be challenging. ahajournals.orgpimr.org.inahajournals.orgnih.govahajournals.orgahajournals.orgfiercebiotech.comlvhn.org

Here is a summary of blood pressure reductions observed in the Phase IIb NEW-HOPE trial:

Population SubgroupSystolic AOBP Reduction (mmHg)P-valueDiastolic AOBP Reduction (mmHg)P-value
Overall Study Population9.5< 0.00014.2< 0.0001
Obese Patients10.2< 0.0001Not specified in source
Black Patients10.5< 0.0001Not specified in source
Non-Black Patients8.9< 0.0001Not specified in source

Response Variability Across Demographic and Renal Function Subgroups

In the Phase IIb NEW-HOPE trial, significant blood pressure reduction was found across all subgroups, irrespective of demographic factors such as age, sex, and body mass index. nih.govahajournals.orgfiercebiotech.com Efficacy was also demonstrated across different ethnic origins. nih.govahajournals.orgfiercebiotech.com

Regarding renal function, the Phase IIb study did not indicate any changes in serum electrolytes or renal profile of the patients. pimr.org.in This suggested that this compound did not negatively influence renal parameters, unlike some other antihypertensive agents. pimr.org.in An ongoing study was mentioned to investigate a single dose of this compound in healthy volunteers and patients with severe renal failure, based on the findings from the Phase IIb trial that it did not impact renal function. pimr.org.in

However, it is important to note that a subsequent international Phase III trial (FRESH study) of this compound in patients with difficult-to-treat and resistant hypertension failed to demonstrate a significant reduction in unattended office systolic blood pressure compared to placebo. oup.comheart.orgactusnews.com The results of the FRESH trial were reported as consistent across all subgroups analyzed. oup.comheart.org

Combination Therapy Approaches in Hypertension Management

Combination therapy is a common strategy in hypertension management, particularly when monotherapy is insufficient to achieve target blood pressure. nih.gov Combining antihypertensive medications with different mechanisms of action can lead to enhanced blood pressure reduction. jwatch.org

Synergistic Antihypertensive Effects with Angiotensin-Converting Enzyme Inhibitors and Diuretics

Preclinical studies in hypertensive deoxycorticosterone acetate (B1210297) (DOCA)-salt rats have investigated the effects of this compound in combination with enalapril (B1671234) (an ACE inhibitor) and hydrochlorothiazide (B1673439) (a thiazide diuretic). researchgate.netmdpi.comnih.gov These studies utilized a salt-dependent model of hypertension characterized by high plasma arginine-vasopressin levels, low circulating renin levels, and resistance to systemic RAS blockers. researchgate.netnih.gov

Acute oral administration of this compound (30 mg/kg) in conscious DOCA-salt rats resulted in a significant decrease in blood pressure, whereas enalapril (10 mg/kg) or hydrochlorothiazide (10 mg/kg) alone did not induce a significant change. researchgate.netnih.gov The blood pressure reduction observed with acute and nine-day chronic triple therapy (this compound + enalapril + hydrochlorothiazide) was significantly greater than that achieved with dual therapy (enalapril + hydrochlorothiazide). researchgate.netnih.gov Chronic administration of the triple combination also led to a 62% reduction in plasma arginine-vasopressin levels compared to dual therapy. nih.gov These findings suggest that including this compound in a combination regimen with an ACE inhibitor and a diuretic can improve blood pressure control in this experimental model of salt-dependent hypertension. researchgate.netmdpi.comnih.gov

This compound has also shown synergistic effects in decreasing blood pressure in combination with other antihypertensives like thiazides and ACE inhibitors in early phase clinical trials involving high-risk hypertensive racial minorities. pimr.org.in

Advanced Clinical Trials and Ongoing Research

This compound has progressed through various phases of clinical development to evaluate its efficacy in different patient populations and conditions. patsnap.comnih.gov

Phase III Studies (e.g., FRESH Study) in Resistant Hypertension

The Phase III program for this compound included the FRESH (this compound in treatment-RESistant Hypertension) study, designed to assess its efficacy and safety in patients with difficult-to-treat and resistant hypertension. pimr.org.inheart.orgnih.govfirstwordpharma.comactusnews.com Resistant hypertension is characterized by uncontrolled high blood pressure despite treatment with at least three antihypertensive medications, including a diuretic. heart.orgnih.gov The FRESH study was a randomized, double-blind, placebo-controlled trial that enrolled 514 patients across 75 sites in 11 countries. heart.orgnih.gov Patients had unattended office systolic blood pressure (SBP) between 140 and 180 mmHg despite receiving at least two classes of antihypertensive agents (difficult-to-treat) or at least three classes, including a diuretic (resistant). heart.orgnih.gov

Patients were randomized to receive either this compound 500 mg twice daily or placebo for 12 weeks, in addition to their existing antihypertensive treatments. pimr.org.innih.govfirstwordpharma.com The primary endpoint was the change in unattended office SBP from baseline to Week 12. pimr.org.inheart.orgnih.gov

Results presented from the FRESH trial indicated that this compound did not demonstrate a significant reduction in unattended office systolic blood pressure compared to placebo. heart.orgnih.govactusnews.com At the end of Week 12, the SBP in the this compound arm decreased by 7.82 mmHg, while the placebo arm showed a decrease of 7.85 mmHg, resulting in a non-significant difference of 0.03 mmHg (p=0.98). heart.orgnih.gov Secondary endpoints, including 24-hour ambulatory blood pressure monitoring (ABPM), daytime ABPM, and nighttime ABPM, also did not show significant differences between the this compound and placebo groups. heart.orgnih.gov

Clinical Investigations in Myocardial Infarction and Heart Failure (e.g., QUORUM Study)

This compound has also been investigated for its potential role in preventing left ventricular dysfunction after acute myocardial infarction (AMI) and in the treatment of heart failure. pimr.org.inedisongroup.comglobenewswire.comdicardiology.comfirstwordpharma.com The QUORUM (QUantum Genomics QCG001 Or Ramipril (B1678797) after acUte Myocardial infarction to prevent left ventricular dysfunction) study was a Phase IIb, multicenter, multinational, randomized, double-blind, active-controlled trial. pimr.org.inglobenewswire.comdicardiology.comfirstwordpharma.comclinicaltrialsregister.eu The study compared the efficacy and safety of two doses of this compound with ramipril, an ACE inhibitor, in patients who had experienced a first acute myocardial infarction and were treated with primary percutaneous coronary intervention (PCI). pimr.org.inedisongroup.comglobenewswire.comdicardiology.comfirstwordpharma.comclinicaltrialsregister.eu

The QUORUM study enrolled 295 subjects within 72 hours after AMI. globenewswire.comdicardiology.comfirstwordpharma.com Patients were randomized into three parallel groups: this compound 100 mg BID, this compound 500 mg BID, and ramipril 5 mg BID. dicardiology.comfirstwordpharma.comclinicaltrialsregister.eu The primary endpoint was the change from baseline in left ventricular ejection fraction (LVEF) assessed by cardiac magnetic resonance (CMR) after a three-month treatment period. edisongroup.comdicardiology.comfirstwordpharma.com Other endpoints included cardiac events, functional status, and changes in heart failure biomarkers. edisongroup.comdicardiology.comfirstwordpharma.com

Renal and Electrolyte Homeostasis in Clinical Settings

Maintaining renal and electrolyte homeostasis is crucial, particularly in patients with cardiovascular conditions and those receiving antihypertensive therapy. acutecaretesting.orgnih.govclinical-laboratory-diagnostics.comnews-medical.net

In early phase clinical trials, this compound did not appear to influence renal parameters. pimr.org.in Unlike some other antihypertensive agents such as thiazide diuretics, spironolactone, and systemic RAS inhibitors, where caution is advised in patients with reduced estimated glomerular filtration rate (eGFR) below 30 ml/min, this compound did not show such limitations in initial studies. pimr.org.in

In the Phase IIb QUORUM study, which evaluated this compound in patients after acute myocardial infarction, renal impairment or hyperkalemia was not observed with this compound treatment. globenewswire.com

Based on the findings from the Phase IIb trial suggesting that this compound did not impact renal function, a study was conducted to investigate a single dose of 500 mg in healthy volunteers and patients with severe renal failure. pimr.org.in

Clinical trials have generally reported minimal adverse effects related to renal or electrolyte balance with this compound. lvhn.orgresearchgate.net Specifically, there have been no reports of electrolyte derangements or clinically significant laboratory evidence of renal impairment in published Phase I-II trials. lvhn.orgresearchgate.net

Table 1: Summary of Key Findings in Combination Therapy (Preclinical)

Combination RegimenModel SystemKey FindingCitation
This compound + Enalapril + HCTZDOCA-salt ratsSignificantly greater BP decrease than Enalapril + HCTZ. Reduced plasma AVP. researchgate.netnih.gov
This compound + Thiazides/ACE inhibitorsHypertensive patients (early phase)Synergistic BP reduction in high-risk racial minorities. pimr.org.in

Table 2: Summary of Key Findings in Clinical Trials

Study (Phase)Target PopulationComparatorPrimary EndpointKey Efficacy FindingCitation
FRESH (III)Difficult-to-treat/Resistant HTNPlaceboChange in unattended office SBPNo significant difference in SBP reduction vs placebo. heart.orgnih.govactusnews.com
QUORUM (IIb)Post-AMI patientsRamiprilChange in LVEF after 3 monthsAs effective as ramipril in preventing LVEF degradation (overall). Better efficacy in severe patients with low LVEF. Improved BP profile. globenewswire.comdicardiology.comfirstwordpharma.com

Note: HTN = Hypertension, SBP = Systolic Blood Pressure, LVEF = Left Ventricular Ejection Fraction, AMI = Acute Myocardial Infarction, AVP = Arginine-Vasopressin, HCTZ = Hydrochlorothiazide

Table 3: Renal and Electrolyte Observations in Clinical Settings

Study Phase (or context)ObservationCitation
Early Phase TrialsDid not influence renal parameters. pimr.org.in No limitations with eGFR < 30 ml/min observed initially. pimr.org.in
QUORUM Study (IIb)No renal impairment or hyperkalemia observed. globenewswire.com
Phase I-II TrialsNo reports of electrolyte derangements or clinically significant renal impairment. lvhn.orgresearchgate.net
Ongoing StudyInvestigating single dose in healthy volunteers and severe renal failure patients. pimr.org.in

Medicinal Chemistry and Drug Design Principles of Firibastat

Rational Design of Brain-Penetrating Aminopeptidase (B13392206) A Inhibitors

The rational design of firibastat centered on the need to selectively inhibit brain APA. APA is a membrane-bound zinc metalloprotease that plays a key role in the brain RAS by converting angiotensin II (Ang II) to angiotensin III (Ang III). researchgate.netlvhn.orgresearchgate.netijsart.com Brain Ang III is considered a main effector peptide in the central regulation of blood pressure, influencing vasopressin release, sympathetic tone, and baroreflex function. lvhn.orgresearchgate.netijsart.comnih.govresearchgate.net Inhibiting brain APA activity leads to decreased formation of Ang III, which in turn lowers blood pressure. lvhn.orgresearchgate.netijsart.comnih.govresearchgate.net

Early research identified that while direct APA inhibitors like EC33 were potent, they could not effectively cross the blood-brain barrier (BBB) when administered orally. ijsart.comnih.govresearchgate.net This limitation necessitated the development of a strategy to enable brain penetration.

Chemical Strategies for Blood-Brain Barrier Permeability (Prodrug Approach)

To overcome the challenge of delivering the active APA inhibitor (EC33) to the brain, a prodrug strategy was employed in the design of this compound. researchgate.netijsart.comnih.govresearchgate.netresearchgate.netpimr.org.in this compound (also known as RB150 or QGC001) is an orally active prodrug composed of two molecules of EC33 linked by a disulfide bridge. lvhn.orgijsart.comnih.govresearchgate.netpimr.org.inresearchgate.netmedchemexpress.com

This dimeric prodrug structure is designed to be sufficiently lipophilic to traverse biological membranes, including the gastrointestinal barrier, hepatic barrier, and crucially, the blood-brain barrier, after oral administration. lvhn.orgijsart.comnih.govresearchgate.net The disulfide bond in this compound temporarily masks the zinc-binding sulfhydryl group of EC33, which is essential for its inhibitory activity but also hinders its ability to cross the BBB. lvhn.orgijsart.comnih.gov

Once this compound enters the brain, it is cleaved by brain reductases, breaking the disulfide bridge and releasing two active molecules of EC33. lvhn.orgresearchgate.netijsart.comnih.govresearchgate.netresearchgate.netportlandpress.com This targeted release mechanism ensures that the active inhibitor is generated specifically within the brain, where it can exert its therapeutic effect on APA. lvhn.orgresearchgate.netijsart.comnih.govresearchgate.netresearchgate.netportlandpress.com

Active Site Interactions of Aminopeptidase A Inhibitors (e.g., EC33)

The active metabolite of this compound, EC33 ((S)-3-amino-4-mercaptobutyl sulfonic acid), is a selective and specific inhibitor of APA. lvhn.orgijsart.comresearchgate.net APA is a zinc metalloprotease, meaning its enzymatic activity relies on the presence of a zinc ion in its active site. lvhn.orgijsart.com The inhibitory mechanism of EC33 involves the interaction of its sulfhydryl group with this catalytic zinc atom in the active site of APA. lvhn.orgijsart.comnih.gov This interaction disrupts the enzyme's ability to cleave the N-terminal aspartate residue from Ang II, thereby preventing the formation of Ang III. lvhn.orgresearchgate.netijsart.comnih.gov

The binding of EC33 to the active site of APA inhibits the conversion of Ang II to Ang III. researchgate.netijsart.comnih.gov This inhibition is central to this compound's mechanism of action in lowering blood pressure by reducing the central stimulatory effects of Ang III. researchgate.netijsart.comnih.gov

Synthetic Approaches to this compound and its Active Metabolite

This compound is a prodrug formed by linking two molecules of EC33 via a disulfide bond. lvhn.orgijsart.comnih.govresearchgate.netpimr.org.inresearchgate.netmedchemexpress.com The active metabolite, EC33, is (3S)-3-amino-4-sulfanyl-butane-1-sulfonic acid. nih.govijsart.comnih.gov The synthesis of this compound therefore involves the preparation of EC33 and its subsequent dimerization through the formation of a disulfide bridge.

While specific detailed synthetic routes for this compound are not extensively described in the provided snippets, the structure suggests a process that would involve the synthesis of the chiral amino sulfonic acid EC33 and then a controlled oxidation to form the disulfide dimer. lvhn.orgijsart.comnih.govresearchgate.netpimr.org.inresearchgate.netmedchemexpress.com The chemical name of this compound, [(3S,3'S)-4,4'-Disulfanediylbis (3-aminobutane-1-sulfonic acid)], confirms this dimeric structure with (3S) stereochemistry at the amino-bearing carbons. pimr.org.in

The in vivo conversion of this compound back to EC33 occurs through the reduction of the disulfide bond by brain reductases. lvhn.orgresearchgate.netijsart.comnih.govresearchgate.netresearchgate.netportlandpress.com This highlights the reversible nature of the prodrug linkage, designed for targeted activation within the brain.

Evolution of Aminopeptidase A Inhibitor Chemotypes

The development of aminopeptidase inhibitors has involved exploring various chemical structures and strategies to achieve potency, selectivity, and desirable pharmacokinetic properties, particularly brain penetration. The discovery of this compound exemplifies the evolution in designing inhibitors for brain targets.

Early work on aminopeptidase inhibitors, such as those targeting aminopeptidase N (APN), explored β-amino thiols as substrate mimetics. frontiersin.org These compounds were found to be effective inhibitors of APN, and some disulfide prodrug forms showed central nervous system activity when administered intravenously. frontiersin.org

The challenge with targeting brain APA specifically was the need for inhibitors that could cross the BBB. Initial potent APA inhibitors like EC33 were limited by their poor brain penetration. ijsart.comnih.govresearchgate.net This led to the rational design of the prodrug this compound, which, by temporarily masking the active site-binding group within a lipophilic dimer, enabled systemic administration and subsequent brain delivery. lvhn.orgijsart.comnih.govresearchgate.netpimr.org.inresearchgate.net

The development of this compound represents a significant step in the evolution of aminopeptidase inhibitors, demonstrating the successful application of a prodrug strategy to target a brain enzyme. frontiersin.org Research continues to explore novel chemotypes and design principles for aminopeptidase inhibitors, aiming for improved potency, selectivity across different aminopeptidase subtypes (e.g., APA, APN, ERAP1, IRAP), and optimized pharmacokinetic profiles. nih.govmdpi.comresearchgate.netnih.gov The goal is to identify compounds with enhanced drug-like properties and the ability to effectively reach their intended targets within the brain or periphery. nih.govmdpi.com

Future Directions and Broader Therapeutic Implications of Firibastat Research

Expansion of Indications Beyond Hypertension (e.g., Central Cardiovascular Disorders)

Firibastat is primarily being investigated for the treatment of hypertension, particularly resistant hypertension, where conventional therapies may be less effective frontiersin.orgnih.govthieme-connect.compimr.org.inpatsnap.comnih.govlvhn.orgahajournals.orgnih.govresearchgate.net. However, its mechanism of action, targeting the brain RAS, suggests potential implications for other central cardiovascular disorders. Overactivity of the brain RAS has been implicated in the development and maintenance of hypertension and is linked to various cardiovascular and cerebrovascular diseases nih.govmdpi.comahajournals.orgimrpress.comthieme-connect.compimr.org.inpatsnap.com.

Preclinical studies have suggested that this compound treatment may be effective in preventing fibrosis and improving cardiac dysfunction in animal models of chronic heart failure and after acute myocardial infarction (MI) pimr.org.inresearchgate.net. One study in MI models of male Wistar rats showed that this compound was as effective as losartan, an AT1 receptor antagonist, in inhibiting cardiac dysfunction after MI pimr.org.inresearchgate.net. This compound treatment also improved cardiac function without affecting systolic blood pressure in this model pimr.org.inresearchgate.net. This suggests a potential role for this compound in addressing cardiac complications beyond its blood pressure-lowering effects nih.govpimr.org.inresearchgate.net.

The potential for this compound to influence central cardiovascular disorders stems from its ability to modulate brain Ang III, which plays a role in sympathetic tone, vasopressin release, and baroreflex function mdpi.comahajournals.orgimrpress.comahajournals.orgthieme-connect.com. These central mechanisms are involved in the pathophysiology of various cardiovascular conditions. Further research is needed to fully explore these potential expanded indications frontiersin.orgnih.govpimr.org.in.

Long-Term Cardiovascular Outcomes and Morbidity/Mortality Studies

While early clinical trials have evaluated the efficacy of this compound in lowering blood pressure, the impact of this compound on long-term cardiovascular outcomes, morbidity, and mortality remains to be definitively proven frontiersin.orgnih.govlvhn.org. Hypertension is a major risk factor for serious cardiovascular complications, including myocardial infarction, stroke, heart failure, and premature death imrpress.compimr.org.inpatsnap.comnih.govlvhn.orgresearchgate.net. Effective blood pressure management is known to decrease cardiovascular risk pimr.org.in.

Phase 2 studies demonstrated this compound's blood pressure-lowering effect in hypertensive patients, including those with resistant hypertension and specific populations like Black and obese individuals who may be less responsive to conventional therapies frontiersin.orgnih.govthieme-connect.compimr.org.inlvhn.orgahajournals.orgnih.govresearchgate.netnih.gov. For instance, the NEW-HOPE trial showed significant reductions in automated office systolic and diastolic BP after eight weeks of treatment frontiersin.orgthieme-connect.comnih.govnih.gov.

MeasurementBaseline (mmHg)Change from Baseline (mmHg)p-value
Systolic AOBPNot specified-9.5< 0.0001
Diastolic AOBPNot specified-4.2< 0.0001
24-h Ambulatory SBPNot specified-2.70.002
24-h Ambulatory DBPNot specified-1.40.01
SubgroupChange from Baseline (mmHg)p-value
Black Patients-10.5< 0.0001
Obese Patients-10.2< 0.0001
Non-Black-8.9< 0.0001

*Data extracted from search results frontiersin.orgthieme-connect.comnih.govnih.gov. Baseline values for AOBP and Ambulatory BP were not consistently provided in the snippets.

However, the Phase 3 FRESH trial in resistant hypertension did not show a significant difference in the primary endpoint of change in unattended clinic SBP compared to placebo frontiersin.orgheart.org. This outcome highlights the need for further investigation into the long-term efficacy and impact on cardiovascular events frontiersin.orgoup.com. Ongoing and future prospective studies are necessary to clarify whether the observed blood pressure-lowering effects translate into improved long-term clinical outcomes and reduced morbidity and mortality associated with hypertension frontiersin.orgresearchgate.netnih.govlvhn.org.

Integration into Personalized Medicine Strategies for Hypertension

This compound's novel mechanism of action, targeting the brain RAS, suggests potential for its integration into personalized medicine strategies, particularly for patient populations who may not respond optimally to existing therapies frontiersin.orgnih.govahajournals.orgthieme-connect.compimr.org.inpatsnap.comlvhn.orgahajournals.orgnih.govresearchgate.netnih.gov. Certain groups, such as individuals with low renin activity, salt sensitivity, or those of Black ethnicity, often show a diminished response to conventional RAS inhibitors like ACE inhibitors or ARBs frontiersin.orgnih.govahajournals.orgpimr.org.inlvhn.orgahajournals.orgnih.gov.

Studies have indicated that this compound may be particularly effective in these populations frontiersin.orgnih.govthieme-connect.compimr.org.inlvhn.orgahajournals.orgnih.govresearchgate.netnih.gov. The NEW-HOPE trial, for example, showed significant BP reductions in Black and obese patients frontiersin.orgnih.govthieme-connect.compimr.org.inlvhn.orgahajournals.orgnih.govnih.gov. This suggests that targeting the brain RAS with this compound could offer an alternative or complementary approach for patients whose hypertension is driven by central mechanisms or who are less responsive to peripheral RAS blockade frontiersin.orgnih.govahajournals.orgmdpi.comthieme-connect.compimr.org.inlvhn.orgahajournals.orgresearchgate.netnih.gov.

Personalized medicine in hypertension aims to tailor treatment based on individual patient characteristics, including genetic factors, underlying pathophysiology, and response to different drug classes. This compound's efficacy in specific subgroups suggests it could be a valuable tool in such an approach, offering a targeted therapy for patients whose hypertension is influenced by brain RAS overactivity or who have specific demographic or physiological profiles frontiersin.orgnih.govahajournals.orgpimr.org.inlvhn.orgahajournals.orgnih.gov. Further research is needed to identify specific biomarkers or patient profiles that predict a favorable response to this compound, facilitating its optimal use in personalized treatment plans.

Emerging Research Areas and Unanswered Questions in Brain RAS Modulation

While research has illuminated the role of the brain RAS in blood pressure regulation and the potential of APA inhibition with this compound, several emerging research areas and unanswered questions remain mdpi.comimrpress.comnih.govahajournals.org. The precise mechanisms by which brain Ang III exerts its effects and the full extent of its interactions with other neurotransmitters and systems in the central nervous system are still areas of active investigation mdpi.comahajournals.orgimrpress.comnih.govahajournals.org.

Questions persist regarding the potential for alternative pathways of angiotensin II metabolism in the brain when APA is inhibited nih.govoup.com. It has been hypothesized that in the presence of an APA inhibitor, alternative pathways via enzymes like ACE2 might be activated, leading to the formation of peptides like angiotensin-(1-7), which has vasodilatory effects nih.govimrpress.comoup.comnih.gov. The balance and interplay between these different enzymatic pathways and their resulting peptides in the context of APA inhibition warrant further study nih.govimrpress.comoup.comnih.gov.

The long-term effects of chronic brain APA inhibition on various brain functions beyond blood pressure control also require comprehensive investigation. While this compound is designed to specifically target brain APA and has shown a favorable safety profile in clinical trials, the potential for unintended consequences of long-term central RAS modulation needs to be fully understood nih.govmdpi.comahajournals.orgmdpi.comthieme-connect.comresearchgate.netlvhn.orgnih.govthieme-connect.com.

Furthermore, research continues into identifying more potent and selective brain APA inhibitors mdpi.com. For example, NI956 is another centrally active brain APA inhibitor prodrug that has shown greater potency than EC33 in preclinical studies, although it has yet to undergo extensive clinical trials mdpi.comresearchgate.net.

Understanding the complex interplay within the brain RAS, identifying optimal patient populations for brain RAS modulation therapies, and exploring the full therapeutic potential and long-term effects of compounds like this compound represent key areas for future research in the field of hypertension and central cardiovascular disorders frontiersin.orgnih.govmdpi.comimrpress.comoup.comnih.govahajournals.org.

Q & A

Q. What is the molecular mechanism by which Firibastat inhibits brain aminopeptidase A (APA)?

this compound is a prodrug designed to cross the blood-brain barrier (BBB) via the large neutral amino acid transporter 1. Upon entry, brain reductases cleave its disulfide bond, releasing two molecules of EC33, the active metabolite. EC33 selectively inhibits APA (Ki = 200 nM), blocking the conversion of angiotensin II (Ang II) to angiotensin III (Ang III) in the brain. This reduces sympathetic activity and vasopressin release, lowering blood pressure in hypertensive models .

Q. What preclinical evidence supports this compound’s efficacy in hypertension?

Preclinical studies in spontaneously hypertensive rats (SHR) and deoxycorticosterone acetate (DOCA)-salt hypertensive models demonstrated that this compound normalizes brain APA activity, reduces cardiac fibrosis, and improves hemodynamics without hypotensive effects in normotensive animals. Chronic oral administration (4–8 weeks) showed sustained blood pressure (BP) reduction, supporting its central action on the renin-angiotensin system (RAS) .

Q. How were pharmacokinetics and safety assessed in early-phase clinical trials?

Phase Ia/Ib trials in healthy volunteers revealed this compound’s dose-proportional pharmacokinetics (median tmax = 1.5 h, t1/2 = 1–2 h) and minimal renal excretion (<2%). Safety profiles showed no significant effects on systemic RAS parameters (plasma renin, aldosterone) or vital signs. Adverse events were rare, with asymptomatic orthostatic hypotension reported in one subject .

Advanced Research Questions

Q. How do contradictory results between Phase II and Phase III trials inform future study designs?

The Phase II NEW-HOPE trial (NCT03198793) demonstrated a 9.5 mmHg systolic BP reduction in high-risk, diverse populations, including obese and Black patients. In contrast, the Phase III FRESH trial (NCT04029622) failed to show superiority over placebo in resistant hypertension. Methodological considerations include:

  • Patient selection : FRESH included stricter criteria (refractory hypertension), whereas NEW-HOPE focused on overweight/obese patients with moderate hypertension .
  • Endpoint variability : Ambulatory BP monitoring (ABPM) in NEW-HOPE vs. office BP in FRESH may explain discrepancies .
  • Trial duration : Longer follow-up in Phase III may account for placebo effects or adaptive physiological responses .

Q. What statistical approaches resolve subgroup heterogeneity in this compound’s efficacy?

Post-hoc analyses of NEW-HOPE data using multiple linear regression identified baseline systolic BP and treatment assignment as key predictors of efficacy. Subgroup stratification (e.g., by race, BMI) revealed consistent BP reductions, suggesting this compound’s utility in low-renin, salt-sensitive populations. However, FRESH’s null results highlight the need for adaptive trial designs and larger cohorts to validate subgroup-specific responses .

Q. How can translational gaps between animal models and human trials be addressed?

Preclinical studies used homogeneous animal models (e.g., SHR), whereas human trials involve heterogeneous populations. To bridge this gap:

  • Biomarker integration : Measure brain APA activity or Ang III levels in CSF to confirm target engagement .
  • Dose optimization : Adjust for BBB penetration variability using pharmacokinetic-pharmacodynamic (PK-PD) modeling .
  • Combination therapies : Co-administer this compound with RAS inhibitors to evaluate synergistic effects in resistant hypertension .

Q. What methodological rigor is required for assessing long-term safety in Phase IV studies?

  • Adverse event monitoring : Prioritize skin reactions (5.1% incidence in FRESH) and neurohormonal markers (e.g., cortisol, vasopressin) .
  • Renal/hepatic function : Track creatinine, potassium, and liver enzymes, given this compound’s non-renal clearance pathway .
  • Post-marketing surveillance : Use registries to capture rare events (e.g., angioedema) not detected in controlled trials .

Methodological Frameworks

Designing trials for resistant hypertension: FINER criteria alignment

  • Feasibility : Recruit from specialized hypertension centers with ABPM capabilities.
  • Innovation : Compare this compound against standard triple therapy (e.g., ACE inhibitors + calcium channel blockers + diuretics).
  • Novelty : Focus on RAS-independent pathways (e.g., sympathetic overactivity).
  • Ethics : Include rescue protocols for uncontrolled BP .

Data contradiction analysis: FRESH vs. NEW-HOPE

  • Confounder adjustment : Use mixed-effects models to account for baseline BP variability.
  • Sensitivity analysis : Exclude non-adherent subjects or those with secondary hypertension.
  • Meta-analysis : Pool Phase II/III data to assess overall effect size and heterogeneity .

Tables

Q. Table 1. Key Clinical Trials of this compound

TrialPhaseDesignPopulationKey FindingsReference
NEW-HOPEIIbOpen-label, multicenter256 overweight/obese9.5 mmHg systolic BP reduction
FRESHIIIRandomized, placebo514 refractory HTNNo superiority over placebo (ΔBP -0.03 mmHg)
NCT03715998IIActive comparatorPost-MI patientsOngoing (vs. ramipril)

Q. Table 2. Adverse Event Profile

EventPhase II IncidencePhase III IncidenceReference
Skin reactions3%5.1%
Headache4%Not reported
Orthostatic hypotension<1%Not observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Firibastat
Reactant of Route 2
Reactant of Route 2
Firibastat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.